N-[(6-cyclopropylpyridin-3-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide
Description
Properties
IUPAC Name |
N-[(6-cyclopropylpyridin-3-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N2O/c20-19(21,22)16-7-1-13(2-8-16)4-10-18(25)24-12-14-3-9-17(23-11-14)15-5-6-15/h1-3,7-9,11,15H,4-6,10,12H2,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHDOHDXTGUUUEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=C(C=C2)CNC(=O)CCC3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(6-cyclopropylpyridin-3-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the cyclopropylpyridine intermediate: This step involves the cyclopropanation of a suitable pyridine derivative.
Attachment of the trifluoromethylphenyl group: This can be achieved through a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the trifluoromethylphenyl group is coupled with the cyclopropylpyridine intermediate in the presence of a palladium catalyst.
Formation of the propanamide linkage: The final step involves the amidation reaction, where the intermediate is reacted with a suitable amine under appropriate conditions to form the desired propanamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(6-cyclopropylpyridin-3-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially modifying its chemical properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
N-[(6-cyclopropylpyridin-3-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(6-cyclopropylpyridin-3-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
TRPV1-Targeting Propanamide Derivatives
The compound (S)-2-(3-fluoro-4-(methylsulfonamido)phenyl)-N-((2-(4-methylpiperidin-1-yl)-6-(trifluoromethyl)pyridin-3-yl)-methyl)propanamide (GRT-12360, 16) () shares a propanamide core and trifluoromethylpyridine moiety with the target compound. Key differences include:
- Pyridine substitution : GRT-12360 features a 4-methylpiperidinyl group, improving receptor affinity, while the target compound employs a cyclopropyl group, which may reduce metabolic degradation.
Binding Affinity : GRT-12360 demonstrated high TRPV1 antagonism in competitive binding assays, suggesting that the target compound’s structural simplicity (lacking sulfonamido or piperidinyl groups) might trade off affinity for improved pharmacokinetics .
N′-(3-Trifluoromethylphenyl) Guanidine Derivatives
highlights N′-(3-(trifluoromethyl)phenyl)-N-aryl-N′-methylguanidines , where CF₃ substitution modulates binding at the PCP (phencyclidine) site. Comparisons include:
- Position of CF₃ : The target compound’s para-CF₃ on phenyl contrasts with meta-CF₃ in guanidine derivatives. Para-substitution often enhances steric accessibility and electronic effects.
- Impact of halogens : Bromo or fluoro substituents on the phenyl ring (e.g., compounds 53–55 in ) improved affinity by ~30%, whereas methyl or additional CF₃ groups reduced binding. This suggests the target compound’s single para-CF₃ avoids detrimental steric effects seen in multi-substituted analogs .
Pyridine-Containing Propanamide Derivatives
A patent () describes (R)-2-methyl-1-(3-oxo-3-((4-(trifluoromethyl)-2-(6-(trifluoromethyl)pyridin-3-yl)phenyl)amino)propanamide)pyrrolidine-2-carboxylate, which shares a trifluoromethylphenyl-propanamide motif. Key distinctions:
- Dual CF₃ groups : The patent compound has two CF₃ groups (on phenyl and pyridine), increasing lipophilicity (logP >3) compared to the target compound’s single CF₃.
- Pyrrolidine ester : This moiety may enhance solubility but introduces metabolic liabilities (ester hydrolysis). The target compound’s cyclopropylpyridine avoids such instability .
Nitro- and CF₃-Substituted Propanamides
references N-(4-nitro-3-trifluoromethylphenyl)-propanamide , where a nitro group (strong electron-withdrawing) replaces the target compound’s cyclopropylpyridine.
- Biological activity: Nitro groups are associated with genotoxicity risks, making the target compound’s CF₃ and cyclopropyl groups safer for therapeutic development .
Biological Activity
N-[(6-cyclopropylpyridin-3-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide is a compound of interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C19H20F3N
- Molecular Weight : 327.37 g/mol
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The trifluoromethyl group enhances the compound's lipophilicity, potentially increasing its binding affinity to proteins and enzymes involved in various biochemical pathways. The cyclopropyl group may also influence the compound's conformational flexibility, impacting its biological interactions.
Antidepressant Effects
Recent studies have indicated that compounds with similar structural motifs may exhibit antidepressant-like effects. For example, research involving related trifluoromethyl-substituted compounds has shown modulation of serotonergic and noradrenergic systems, which are critical in the pathophysiology of major depressive disorder (MDD) .
Anticancer Potential
There is emerging evidence that this compound may possess anticancer properties. Compounds with similar structures have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation.
Case Studies and Research Findings
-
Antidepressant-Like Activity :
- A study evaluated the antidepressant-like effect of a structurally similar compound in mice, demonstrating significant behavioral changes in forced swim tests (FST) and tail suspension tests (TST). The results suggested that the compound's efficacy was linked to serotonergic system modulation, particularly at the 5-HT1A receptor .
- Cancer Cell Line Studies :
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
